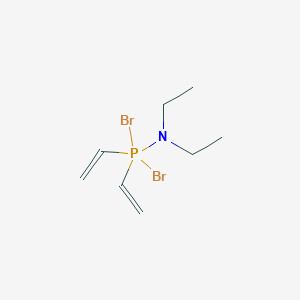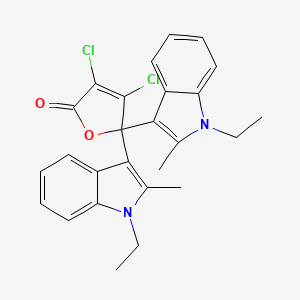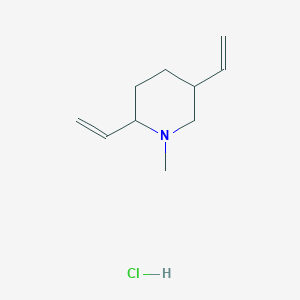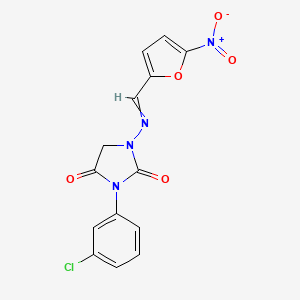
5'-Inosinic acid, 2'-azido-2'-deoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-Inosinic acid, 2’-azido-2’-deoxy- is a modified nucleotide that contains an azido group at the 2’ position of the ribose sugar. This compound is a derivative of inosinic acid, which is a purine nucleotide. The azido modification introduces unique chemical properties that make it useful in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Inosinic acid, 2’-azido-2’-deoxy- typically involves the introduction of an azido group to the 2’ position of the ribose sugar in inosinic acid. This can be achieved through a series of chemical reactions, including:
Protection of Hydroxyl Groups: The hydroxyl groups of inosinic acid are protected using silyl or acyl protecting groups.
Azidation: The protected inosinic acid is treated with an azidating agent, such as sodium azide, under suitable conditions to introduce the azido group at the 2’ position.
Deprotection: The protecting groups are removed to yield 5’-Inosinic acid, 2’-azido-2’-deoxy-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques.
化学反応の分析
Types of Reactions
5’-Inosinic acid, 2’-azido-2’-deoxy- can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst, or other suitable reducing agents.
Nucleophiles: Various nucleophiles can be used for substitution reactions.
Cycloaddition Conditions: Typically involves copper(I) catalysts for the Huisgen cycloaddition.
Major Products
Reduction: Formation of 2’-amino-2’-deoxy-inosinic acid.
Substitution: Formation of various substituted derivatives.
Cycloaddition: Formation of triazole-containing compounds.
科学的研究の応用
5’-Inosinic acid, 2’-azido-2’-deoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a precursor for various chemical reactions.
Biology: Utilized in the study of nucleic acid interactions and modifications.
Medicine: Investigated for its potential in drug development and as a tool for studying biological processes.
Industry: Employed in the production of nucleic acid-based materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 5’-Inosinic acid, 2’-azido-2’-deoxy- involves its incorporation into nucleic acids, where the azido group can participate in various chemical reactions. The azido group can be reduced to an amine, allowing for further modifications. The compound can also undergo cycloaddition reactions, forming stable triazole linkages that can be used to study nucleic acid interactions and modifications.
類似化合物との比較
Similar Compounds
2’-Azido-2’-deoxyadenosine: Another azido-modified nucleotide with similar chemical properties.
2’-Azido-2’-deoxycytidine: A cytidine analog with an azido group at the 2’ position.
2’-Azido-2’-deoxyuridine: A uridine analog with an azido group at the 2’ position.
Uniqueness
5’-Inosinic acid, 2’-azido-2’-deoxy- is unique due to its specific structure and the presence of the azido group at the 2’ position of the ribose sugar. This modification imparts distinct chemical properties that make it valuable for various scientific applications, particularly in the study of nucleic acids and their interactions.
特性
CAS番号 |
65048-09-1 |
|---|---|
分子式 |
C10H12N7O7P |
分子量 |
373.22 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-4-azido-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H12N7O7P/c11-16-15-5-7(18)4(1-23-25(20,21)22)24-10(5)17-3-14-6-8(17)12-2-13-9(6)19/h2-5,7,10,18H,1H2,(H,12,13,19)(H2,20,21,22)/t4-,5-,7-,10-/m1/s1 |
InChIキー |
VSMCSSABENEADJ-QYYRPYCUSA-N |
異性体SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)N=[N+]=[N-] |
正規SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3-Pyridinecarbonitrile, 5-[(2-cyano-4-nitrophenyl)azo]-6-[(2-hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14498921.png)


![3-[Diphenyl(prop-2-en-1-yl)silyl]octan-1-ol](/img/structure/B14498964.png)
